
2,4-Dichloro-6-phenyl-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-phenyl-1,3,5-triazine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with two chlorine atoms and a phenyl group. This compound is used as an intermediate in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-phenyl-1,3,5-triazine can be synthesized through several methods. One common method involves the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride in the presence of N,N-dimethylformamide (DMF) at 60°C for 3 hours . Another method involves the reaction of cyanuric chloride with phenylmagnesium bromide .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting cyanuric chloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form corresponding triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines.
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Scientific Research Applications
Agricultural Applications
Herbicide Development
DCT is primarily utilized as an intermediate in the synthesis of herbicides. It plays a crucial role in controlling unwanted vegetation in crops, thereby enhancing agricultural productivity. The compound's ability to inhibit specific biochemical pathways in plants makes it effective in weed management strategies.
Case Study: Herbicide Efficacy
Research has demonstrated that formulations containing DCT exhibit effective herbicidal activity against various weed species. A study conducted by Chem-Impex highlighted its use in developing selective herbicides that minimize crop damage while maximizing weed control.
Analytical Chemistry
Detection and Quality Control
DCT is employed in analytical chemistry for developing methods to detect specific compounds. Its utility in laboratories for quality control and environmental monitoring is well-documented. The compound's reactivity with nucleophiles allows for the creation of sensitive detection methods.
Data Table: Analytical Applications of DCT
Application Area | Methodology | Outcome |
---|---|---|
Quality Control | Chromatography | Enhanced detection limits |
Environmental Monitoring | Spectrophotometry | Accurate quantification of pollutants |
Polymer Chemistry
Thermal Stability Enhancer
In polymer chemistry, DCT is incorporated into polymers to improve their thermal stability and resistance to degradation. This application is particularly beneficial in manufacturing durable materials used in various industries.
Case Study: Polymer Enhancement
A study indicated that polymers modified with DCT exhibited significantly improved thermal properties compared to unmodified counterparts. This enhancement allows for broader applications in high-temperature environments.
Pharmaceutical Applications
Building Block for Drug Synthesis
DCT serves as a building block in synthesizing pharmaceutical compounds. Its structural features facilitate the development of new medications with enhanced efficacy.
Case Study: Anticancer Activity
Research published in PMC evaluated the cytotoxic effects of triazine derivatives on colon cancer cell lines. The study found that certain derivatives of DCT induced apoptosis, suggesting potential as chemotherapeutic agents against colorectal cancer.
Colorants and Dyes
Dye Formulation
DCT is also utilized in formulating dyes, providing vibrant colors for textiles and other materials. Its chemical properties allow it to create stable and vivid colorants.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- 2,4-Dichloro-6-ethyl-1,3,5-triazine
- 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-phenyl-1,3,5-triazine is unique due to its phenyl substitution, which imparts distinct chemical and physical properties compared to other triazine derivatives. This uniqueness makes it particularly valuable in the synthesis of specific dyes, pharmaceuticals, and agrochemicals .
Biological Activity
2,4-Dichloro-6-phenyl-1,3,5-triazine is a compound of significant interest in both medicinal and agricultural chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in scientific research.
The biological activity of this compound primarily involves its reactivity with various nucleophiles. The compound can interact with enzymes and proteins, influencing numerous biochemical pathways.
Key Mechanisms:
- Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines and thiols, leading to the formation of substituted triazines.
- Enzyme Inhibition: It has been reported to inhibit specific enzymes by binding at their active sites, which can alter enzyme conformation and activity .
- Polycondensation Reactions: this compound can undergo polycondensation with diamines to form polyguanamines, which have potential applications in polymer chemistry.
This compound exhibits a range of biochemical properties that contribute to its biological activity:
- Cellular Effects: It influences cellular processes such as gene expression and cell signaling. Notably, it has been shown to affect genes involved in oxidative stress responses and apoptosis.
- Metabolic Pathways: Interactions with cytochrome P450 enzymes are crucial for its biotransformation within biological systems .
- Toxicity Profiles: At varying dosages in animal models, the compound displays both minimal effects at low doses and significant toxic effects (e.g., hepatotoxicity) at higher concentrations.
Research Applications
This compound has diverse applications across several fields:
Case Studies
Several studies have highlighted the biological activity of this triazine derivative:
- Antiparasitic Activity: Research indicates that derivatives of 1,3,5-triazines exhibit potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis .
- Cancer Research: Certain derivatives have shown promise as inhibitors of lysophosphatidic acid acyltransferase (LPAAT), suggesting potential applications in cancer therapy by inhibiting tumor cell proliferation .
- Antimicrobial Properties: The compound's derivatives have been evaluated for their antibacterial and antifungal activities, showcasing a broad spectrum of antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2,4-Dichloro-6-phenyl-1,3,5-triazine, and how do reaction conditions influence yield?
A common method involves reacting phenylmagnesium bromide with cyanuric chloride in tetrahydrofuran (THF) under nitrogen. Key parameters include stoichiometric ratios (e.g., 2.4 equivalents of phenylmagnesium bromide to cyanuric chloride) and reaction duration (monitored via TLC or NMR). Post-reaction workup includes solvent evaporation and purification via recrystallization, yielding ~70–80% purity. Optimization of temperature and solvent polarity can further enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and chlorine positions. Mass spectrometry (MS) validates molecular weight (226.06 g/mol), while X-ray crystallography (using SHELXL or similar programs) resolves crystal packing and steric effects. Cross-referencing with IR spectroscopy ensures detection of triazine ring vibrations (~1550 cm⁻¹) .
Q. What are the primary applications of this compound in materials science?
Its electron-deficient triazine core makes it a precursor for organic optoelectronic devices, such as OLEDs, where it acts as an electron-transport layer. It is also utilized in supramolecular architectures, such as rotaxanes, due to its reactivity in nucleophilic substitutions with amines or alkoxides .
Advanced Research Questions
Q. How can contradictory reports on the reactivity of this compound in nucleophilic substitutions be resolved?
Discrepancies in reaction rates or product distributions often arise from solvent polarity, temperature, or competing side reactions (e.g., hydrolysis). Systematic kinetic studies under controlled conditions (e.g., DMSO vs. THF) and HPLC/MS monitoring of intermediates are recommended. Computational modeling (DFT) can predict regioselectivity and transition states to clarify mechanistic pathways .
Q. What strategies improve functionalization efficiency for supramolecular or polymeric systems?
High functionalization degrees require amine precursors and elevated temperatures (>80°C) to overcome steric hindrance from the phenyl group. For secondary alcohols, pre-functionalization with amines (e.g., via SNAr reactions) enhances reactivity. Post-functionalization analysis via GPC or MALDI-TOF ensures precise control over polymer architecture .
Q. How does the electronic structure of this compound influence catalytic applications?
The triazine ring’s electron-withdrawing nature increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Density Functional Theory (DFT) studies show enhanced charge separation at the C-2 and C-4 positions, making them preferred sites for nucleophilic attack. This property is exploited in metal-organic framework (MOF) synthesis for catalytic active sites .
Q. What computational models predict the environmental fate of this compound?
Quantitative Structure-Activity Relationship (QSAR) models estimate bioconcentration (BCF ~6.4) and soil mobility (Koc ~130) using log Kow (1.36). These predict low bioaccumulation but high soil mobility, suggesting potential groundwater contamination. Experimental validation via soil column studies under varying pH and microbial activity is critical .
Q. Methodological Guidance
Q. How to address challenges in crystallizing this compound for X-ray analysis?
Use slow evaporation from dichloromethane/hexane mixtures. SHELXL refinement parameters should account for chlorine atom anisotropy. Twinning or disorder, common in triazine derivatives, requires rigorous data collection (high-resolution synchrotron sources) and iterative refinement cycles .
Q. What precautions are necessary for handling this compound in aqueous environments?
Hydrolysis of chlorine substituents can occur under basic or humid conditions. Store in anhydrous solvents (e.g., THF) with molecular sieves. Reaction quenching with ice water must be rapid to minimize degradation .
Properties
IUPAC Name |
2,4-dichloro-6-phenyl-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVJOWOWQPPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168780 | |
Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700-02-3 | |
Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1700-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-phenyl-S-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1700-02-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-phenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DICHLORO-6-PHENYL-S-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15020UDY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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